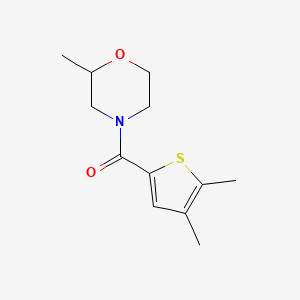
N-methyl-N-(4-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as MTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MTMP is a derivative of pyrazolone and is structurally similar to the well-known analgesic drug, ketamine.
Mécanisme D'action
MTMP selectively binds to the NMDA receptor and inhibits its activity. This inhibition leads to a decrease in excitatory synaptic transmission, which can have profound effects on neuronal function. MTMP has been shown to have a similar mechanism of action to ketamine, another NMDA receptor antagonist, but with fewer side effects.
Biochemical and Physiological Effects:
MTMP has been shown to have both acute and long-term effects on neuronal function. Acutely, MTMP has been shown to decrease glutamate release and decrease the firing rate of neurons. Long-term exposure to MTMP has been shown to cause changes in the expression of NMDA receptor subunits, leading to altered synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MTMP in lab experiments is its selectivity for the NMDA receptor. This selectivity allows for more precise manipulation of the receptor's function compared to other NMDA receptor antagonists. However, one limitation of using MTMP is its short half-life, which can make it difficult to maintain consistent levels of the compound during experiments.
Orientations Futures
There are several future directions for research on MTMP. One area of interest is the potential therapeutic applications of MTMP for neurological disorders. MTMP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, MTMP has been shown to have antidepressant effects in animal models, suggesting its potential use in treating depression. Another future direction for research on MTMP is the development of new derivatives with improved pharmacokinetic properties, such as longer half-life and increased selectivity for the NMDA receptor.
In conclusion, MTMP is a promising research tool with potential applications in neuroscience, pharmacology, and anesthesiology. Its selectivity for the NMDA receptor makes it a valuable tool for studying the receptor's function, and its potential therapeutic applications make it an exciting area of research for the future.
Méthodes De Synthèse
MTMP can be synthesized through a multi-step process that involves the reaction of 4-methylcyclohexanone with 1,3,5-trimethylpyrazole. The resulting product is then treated with N-methyl-N-(trimethylsilyl)acetamide to yield MTMP. This synthesis method has been optimized to produce high yields of pure MTMP with minimal impurities.
Applications De Recherche Scientifique
MTMP has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and anesthesiology. One of the most promising applications of MTMP is its use as a research tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor plays a crucial role in synaptic plasticity and is involved in learning and memory processes. MTMP has been shown to selectively inhibit the NMDA receptor, making it a valuable research tool for studying the receptor's function.
Propriétés
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-11-6-8-14(9-7-11)18(4)16(20)10-15-12(2)17-19(5)13(15)3/h11,14H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHOMWAEIZPLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)

![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)



![(2-Methylfuran-3-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509002.png)
![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)


![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)